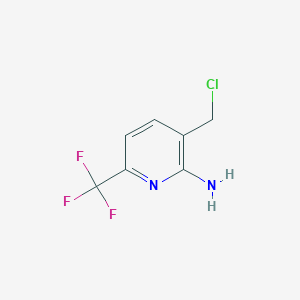

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine

CAS No.: 1026232-38-1

Cat. No.: VC2974866

Molecular Formula: C7H6ClF3N2

Molecular Weight: 210.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1026232-38-1 |

|---|---|

| Molecular Formula | C7H6ClF3N2 |

| Molecular Weight | 210.58 g/mol |

| IUPAC Name | 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) |

| Standard InChI Key | BNAKTNUQRJXCSA-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1CCl)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1CCl)N)C(F)(F)F |

Introduction

Chemical Identity and Physical Properties

Basic Identification Parameters

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative characterized by three distinct functional groups attached to a pyridine core. The compound is officially registered under CAS number 1026232-38-1, and its IUPAC name is 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine . This systematic naming reflects the positions and nature of substituents on the pyridine ring structure.

The chemical structure features a pyridine ring with nitrogen at position 1, an amino group (-NH2) at position 2, a chloromethyl group (-CH2Cl) at position 3, and a trifluoromethyl group (-CF3) at position 6. This combination of substituents creates a molecule with unique chemical and physical properties, differentiating it from other trifluoromethylpyridine derivatives.

Physical and Chemical Properties

The compound possesses several notable physical and chemical characteristics that define its behavior and potential applications. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine

The trifluoromethyl group significantly influences the compound's properties, typically increasing lipophilicity while also affecting electronic distribution within the molecule. The calculated LogP value of approximately 3.00 suggests moderate lipophilicity, which can be advantageous for membrane permeability in biological systems . The polar surface area (PSA) of 38.91 indicates relatively low polarity, which may also contribute to favorable membrane penetration characteristics.

Structural Representation and Chemical Identification

The structure of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine can be uniquely identified using various chemical notation systems. The Standard InChIKey (BNAKTNUQRJXCSA-UHFFFAOYSA-N) provides a condensed digital representation of the molecular structure that serves as a unique identifier in chemical databases. The canonical SMILES notation (C1=CC(=NC(=C1CCl)N)C(F)(F)F) describes the connectivity of atoms in the molecule in a linear string format.

These standardized representations are crucial for database searching, structural comparisons, and chemical information retrieval in scientific literature and chemical databases.

Synthesis and Preparative Methods

Vapor-Phase Synthesis of Trifluoromethylpyridines

For the industrial production of related trifluoromethylpyridines, vapor-phase reactor systems have been developed. These systems typically incorporate a catalyst fluidized-bed phase followed by an empty phase. In the fluidized-bed phase, fluorination occurs immediately after chlorination of methyl groups on pyridine derivatives, producing trifluoromethylated intermediates. Subsequently, further nuclear chlorination of the pyridine ring is performed in the empty phase to introduce additional chloro substituents at specific positions .

This approach has been successfully applied to various picoline derivatives (methylpyridines), with representative products and yields documented in the literature. A similar approach might be viable for producing the precursors needed for 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine synthesis, although specific adaptations would be required.

Amination of Halogenated Precursors

The amino group in 2-amino-trifluoromethyl-halogenopyridines is typically introduced through nucleophilic aromatic substitution reactions with ammonia. For related compounds such as 2-amino-4-trifluoromethylpyridines, the process involves reacting di-halogenated trifluoromethylpyridines with ammonia under controlled conditions:

"A reaction temperature is preferably from about 100 to about 200 °C, and more preferably from about 130 to about 160 °C; and a reaction time is preferably from about 2 to about 24 hours, and more preferably from about 4 to about 7 hours."

This amination reaction is typically conducted in the presence of hydrophilic ethers, which have been found to enhance reaction efficiency. Common hydrophilic ethers employed include tetrahydrofuran, 2-methyltetrahydrofuran, 3-methyltetrahydrofuran, and 1,2-dimethoxyethane . The use of these solvents facilitates the nucleophilic substitution of halogen atoms with amino groups at specific positions on the pyridine ring.

Chemical Reactivity and Reactions

Reactivity Profile

The chemical behavior of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine is determined by the combined influence of its three key functional groups, each contributing distinct reactivity patterns to the molecule. Understanding these patterns is essential for predicting how the compound will behave in various chemical transformations.

The amino group at position 2 serves as a nucleophilic center capable of participating in a wide range of reactions including acylation, alkylation, and condensation reactions. The chloromethyl group at position 3 functions as an electrophilic site, providing a reactive handle for nucleophilic substitution reactions. The trifluoromethyl group at position 6, while less directly involved in chemical reactions, significantly influences the electronic properties of the pyridine ring, affecting the reactivity of the other functional groups.

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) represents one of the most reactive sites in the molecule, readily undergoing nucleophilic substitution reactions with various nucleophiles. This reactivity makes 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine a valuable synthetic intermediate for introducing diverse functional groups at this position.

Typical nucleophiles that might react with the chloromethyl group include:

-

Amines (primary, secondary) to form aminomethyl derivatives

-

Alcohols or alkoxides to form ethers

-

Thiols to form thioethers

-

Azides to form azidomethyl derivatives (precursors to aminomethyl compounds via reduction)

-

Cyanides to form cyanomethyl derivatives

The reactivity of the chloromethyl group makes it particularly useful for linking the pyridine scaffold to other molecular fragments in the synthesis of more complex compounds, such as those used in pharmaceutical or agrochemical applications.

Influence of the Trifluoromethyl Group

The trifluoromethyl group at position 6 plays a critical role in determining the electronic properties of the molecule. As a strongly electron-withdrawing group, it can:

-

Decrease electron density in the pyridine ring, potentially enhancing the electrophilicity of certain positions

-

Affect the basicity of the pyridine nitrogen and the nucleophilicity of the amino group

-

Increase the acidity of the amino group protons

-

Influence the reactivity of the chloromethyl group in substitution reactions

Applications and Uses

Agrochemical Applications

Trifluoromethylpyridine derivatives have demonstrated significant utility in agrochemical development, particularly in the design of insecticides, fungicides, and herbicides. The structural features of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine make it a potential intermediate for synthesizing agrochemical compounds with enhanced efficacy and environmental stability.

For example, related compounds such as N-(2-chloro-5-trifluoromethyl-6-pyridyl)-2,4-dinitro-6-trifluoromethylaniline have shown "effectiveness in inhibiting and controlling various microorganisms, particularly noxious pathogenic microorganisms in agriculture and horticulture" . Specifically, this compound demonstrated a control value of 100% against Sphaerotheca fuliginea and Rhizoctonia solani of rice plants at a concentration of 100 ppm .

The structural similarity between this bioactive compound and derivatives that could potentially be synthesized from 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine suggests promising applications in agricultural pest management.

Use as a Synthetic Building Block

Beyond specific pharmaceutical and agrochemical applications, 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine serves as a versatile building block for constructing more complex molecular architectures. The combination of functional groups enables diverse transformation pathways, making this compound valuable in the synthesis of:

-

Heterocyclic compounds incorporating the pyridine scaffold

-

Ligands for coordination chemistry and catalysis

-

Functional materials with specific electronic or optical properties

-

Bioactive molecules with targeted biological activities

Comparison with Structurally Related Compounds

Isomeric and Analogous Compounds

To better understand the unique properties and potential applications of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine, it is instructive to compare it with structurally related compounds. Several pyridine derivatives with similar substitution patterns are documented in the literature, including positional isomers and compounds with slight variations in functional groups.

Table 2: Comparison of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine with Related Compounds

These structural variations can significantly impact the physical, chemical, and biological properties of these compounds. For example, changing the position of the trifluoromethyl group from position 6 to position 5 (as in 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine) would alter the electronic distribution within the molecule, potentially affecting its reactivity and binding properties in biological systems.

Structure-Property Relationships

The positions and nature of substituents on the pyridine ring significantly influence the physicochemical properties of these compounds. While specific comparative data for 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine is limited, insights can be drawn from data available for related compounds.

Future Research Directions

Synthetic Methodology Development

Future research on 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine could focus on developing improved synthetic methodologies that offer advantages in terms of efficiency, selectivity, and environmental sustainability. Potential research directions include:

-

Development of catalytic methods for the direct trifluoromethylation of appropriate pyridine precursors

-

Exploration of green chemistry approaches to reduce waste and environmental impact in the synthesis

-

Investigation of continuous flow processes for scalable and efficient production

-

Design of regioselective functionalization strategies for the pyridine scaffold

These methodological advances would facilitate access to 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine and related compounds, potentially expanding their applications in various fields.

Medicinal Chemistry Applications

The unique structural features of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine make it a promising scaffold for medicinal chemistry exploration. Future research could investigate:

-

The development of libraries of derivatives for screening against various biological targets

-

Structure-activity relationship studies to optimize activity and selectivity

-

The incorporation of this scaffold into designs of compounds targeting specific diseases or biological pathways

-

Investigation of potential antitumor activity, as suggested for structurally related compounds

These medicinal chemistry investigations could potentially lead to the discovery of novel therapeutic agents with improved properties compared to existing drugs.

Agrochemical Development

In the field of agrochemicals, 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine could serve as a starting point for developing new crop protection agents. Future research directions might include:

-

Synthesis and screening of derivatives for insecticidal, fungicidal, or herbicidal activity

-

Investigation of structure-activity relationships to optimize efficacy and selectivity

-

Development of formulations with improved environmental profiles and reduced non-target effects

-

Exploration of mechanisms of action against agricultural pests and pathogens

These investigations could contribute to the development of more effective and sustainable solutions for agricultural challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume